molecular formula C21H28O4 B1667395 Anecortave CAS No. 10184-70-0

Anecortave

Katalognummer B1667395
CAS-Nummer: 10184-70-0
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: BCFCRXOJOFDUMZ-ONKRVSLGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anecortave is a novel angiogenesis inhibitor used in the treatment of the exudative (wet) form of age-related macular degeneration . Although similar in chemical structure to the corticosteroid hydrocortisone acetate, it possesses no glucocorticoid activity . If approved, it will be marketed by Alcon as this compound acetate for depot suspension under the trade name Retaane .


Synthesis Analysis

This compound can be synthesized from a 17-oxosteroid . In addition to being synthesized from a 17-oxosteroid, this compound acetate can be derived from cortisol by reducing the 11-beta hydroxyl on cortisol to a double bond between carbons 9 and 11 and the addition of an acetate group to carbon 21 . This results in a molecule with no glucocorticoid or mineralocorticoid activity .


Molecular Structure Analysis

The molecular formula of this compound is C21H28O4 . The average molecular weight is 344.445 Da .


Chemical Reactions Analysis

This compound acetate (AL-3789) (Alcon Laboratories, Inc.) represents a potential innovation in both drug class and drug delivery route for glaucoma management and represents an alternative therapy for long-term IOP reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound acetate are as follows: It has a molecular weight of 386.48 g/mol . It is a solid substance . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .

Wissenschaftliche Forschungsanwendungen

Behandlung von Glaukom

Anecortaveacetat stellt eine potenzielle Innovation sowohl in der Wirkstoffklasse als auch in der Wirkstoffverabreichungsroute für das Glaukommanagement dar . Es bietet eine alternative Therapie zur langfristigen Senkung des Augeninnendrucks (IOD) . Die medikamentöse Behandlung des Glaukoms wird oft durch die Nicht-Einhaltung der verordneten topischen Therapie durch die Patienten beeinträchtigt . Anecortaveacetat kann dazu beitragen, diese Herausforderungen zu überwinden .

Behandlung der altersbedingten Makuladegeneration (AMD)

Anecortaveacetat wurde für die Behandlung der subfovealen choroidalen Neovaskularisation (CNV) untersucht, einer Erkrankung, die als Folge der altersbedingten Makuladegeneration auftritt . Es hat sich gezeigt, dass es das Sehvermögen erhält, einen schweren Sehverlust verhindert und das Wachstum der subfovealen CNV-Läsion hemmt .

Hemmung von Proteasen

Anecortaveacetat besitzt eine angiostatische Aktivität durch Hemmung von Proteasen . Erhöhtes TGF-beta kann die Messenger-Ribonukleinsäure (mRNA) und den Proteinexpression des Plasminogenaktivatorinhibitors-1 (PAI-1) in Trabecular Meshwork ™-Zellen erhöhen . Anecortaveacetat wurde gefunden, um diese PAI-1-Expression zu hemmen .

Behandlung des Retinoblastoms

Anecortaveacetat, als Monotherapie oder als adjuvante Therapie, kontrollierte die Tumorlast in einem murinen Modell des Retinoblastoms signifikant . Darüber hinaus ermöglichte die adjuvante Therapie die Verwendung von typischerweise subtherapeutischen Carboplatin-Dosen, ohne die Wirksamkeit der Therapie zu verringern .

Senkung des Augeninnendrucks (IOD)

Anecortaveacetat wurde in verschiedenen Studien gefunden, um den IOD um etwa 30% zu senken . Der Mechanismus, durch den Anecortaveacetat den Augeninnendruck senken kann, ist nicht vollständig geklärt .

Wirkmechanismus

Target of Action

Anecortave, also known as this compound Acetate, is an angiostatic cortisene . It primarily targets the process of angiogenesis, which is the formation of new blood vessels . This process is crucial in many physiological and pathological conditions, including wound healing, cancer progression, and ocular diseases .

Mode of Action

This compound functions as an antiangiogenic agent . It inhibits blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . . This suggests that this compound may have a unique mode of action in its antiangiogenic activity.

Biochemical Pathways

It is known that this compound’s antiangiogenic activity involves the inhibition of extracellular proteases, which are enzymes that break down proteins and peptides . These proteases play a key role in angiogenesis, as they degrade the extracellular matrix, allowing endothelial cells to migrate and form new blood vessels .

Pharmacokinetics

It is known that this compound acetate is rapidly hydrolyzed by esterases to pharmacologically active this compound desacetate . Further metabolism of this compound Desacetate leads to one major and several minor products that circulate in the body . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of angiogenesis . By inhibiting the growth of new blood vessels, this compound can potentially slow down the progression of diseases that are characterized by excessive angiogenesis, such as wet age-related macular degeneration .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, patient adherence to prescribed therapy can significantly affect the effectiveness of this compound . Furthermore, the complexity of a multi-drug regimen can also impact the efficacy of this compound . More research is needed to fully understand how environmental factors influence the action of this compound.

Eigenschaften

IUPAC Name

(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFCRXOJOFDUMZ-ONKRVSLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144268
Record name Anecortave
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10184-70-0
Record name Anecortave [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anecortave
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12081
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anecortave
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANECORTAVE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y8O51589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anecortave
Reactant of Route 2
Anecortave
Reactant of Route 3
Anecortave
Reactant of Route 4
Anecortave
Reactant of Route 5
Anecortave
Reactant of Route 6
Anecortave

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.